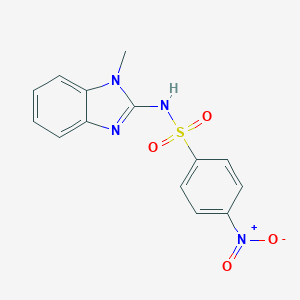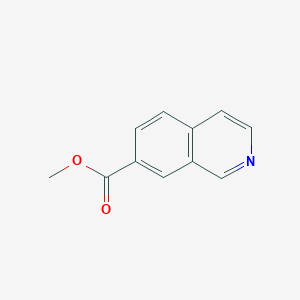
1,4-Didodecyl-2,5-diiodobenzene
Overview
Description
1,4-Didodecyl-2,5-diiodobenzene is an organic compound with the molecular formula C30H52I2 and a molecular weight of 666.54 g/mol . It is a derivative of benzene, where two iodine atoms are substituted at the 2 and 5 positions, and two dodecyl chains are attached at the 1 and 4 positions . This compound is primarily used as a building block in organic synthesis and materials science .
Mechanism of Action
Mode of Action
It is known to be a starting reagent for the synthesis of oligo (1,4-phenylene ethynylene)s . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known to be involved in the synthesis of oligo (1,4-phenylene ethynylene)s
Result of Action
As a starting reagent for the synthesis of oligo (1,4-phenylene ethynylene)s , it may have potential applications in materials science and organic chemistry.
Preparation Methods
1,4-Didodecyl-2,5-diiodobenzene can be synthesized through various synthetic routes. One common method involves the iodination of 1,4-didodecylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is typically carried out under reflux conditions to ensure complete iodination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,4-Didodecyl-2,5-diiodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as the Suzuki coupling reaction, where palladium catalysts are used.
Oxidation and Reduction Reactions: The dodecyl chains can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzene derivatives .
Scientific Research Applications
1,4-Didodecyl-2,5-diiodobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential biological activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1,4-Didodecyl-2,5-diiodobenzene can be compared with other similar compounds, such as:
1,4-Diiodobenzene: This compound lacks the dodecyl chains and is used as a precursor in various organic syntheses.
1,4-Dicyclohexyl-2,5-diiodobenzene: This compound has cyclohexyl groups instead of dodecyl chains and is used in different synthetic applications.
1,4-Diiodo-2,5-dioctylbenzene: This compound has shorter octyl chains and is used in similar applications as this compound.
The uniqueness of this compound lies in its specific structure, which imparts unique physical and chemical properties, making it suitable for specific applications in materials science and organic synthesis .
Properties
IUPAC Name |
1,4-didodecyl-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52I2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32)28(26-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONMOXZHNZXHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1I)CCCCCCCCCCCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454108 | |
| Record name | 1,4-Didodecyl-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162715-93-7 | |
| Record name | 1,4-Didodecyl-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


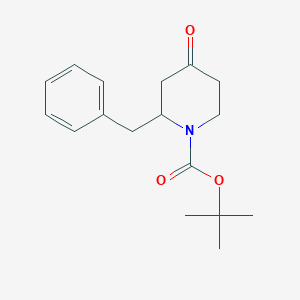
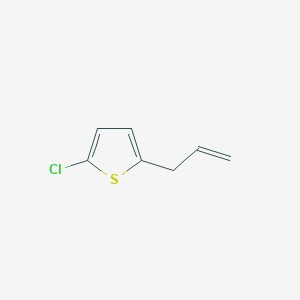
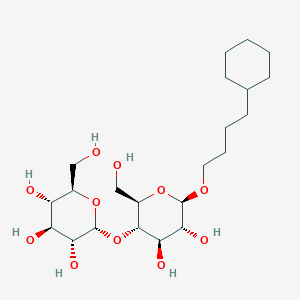
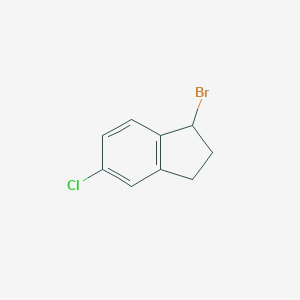

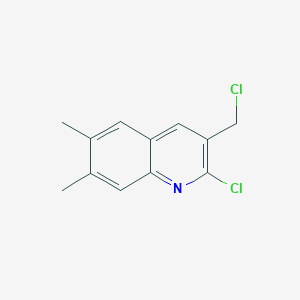


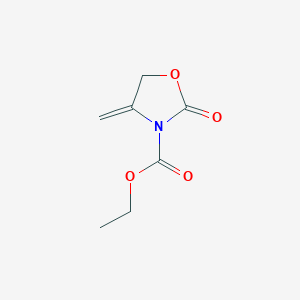
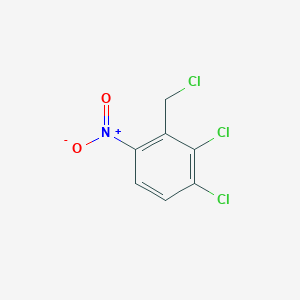
![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)

